Manganese bis(2-ethylhexanoate)

Vue d'ensemble

Description

Manganese bis(2-ethylhexanoate) is used as an accelerating curing agent for unsaturated polyester . It is also used as an intermediate for dyestuff, pharmaceutical, and synthesis material .

Synthesis Analysis

The synthesis of Manganese bis(2-ethylhexanoate) involves the reaction of 2-ethyl hexanoic acid and alkali lye in a reaction flask, followed by the addition of manganous sulfate solution . The reaction is maintained at 95°C for 2 hours, after which the reactant is cooled to room temperature to obtain the solid form of 2-ethyl hexanoic acid manganese .

Molecular Structure Analysis

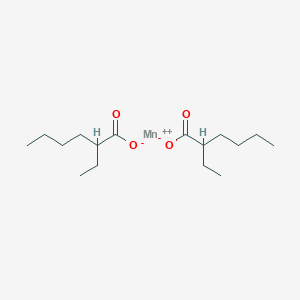

The molecular formula of Manganese bis(2-ethylhexanoate) is C16H30MnO4 . Its molecular weight is 341.35 .

Chemical Reactions Analysis

Manganese bis(2-ethylhexanoate) is involved in various chemical reactions. For instance, it is used in autoxidation processes to achieve curing of alkyd resins in paints, inks, and coatings . It is also used in the creation of coatings, which can be traced to prehistoric cave paintings from around 30,000 years ago .

Physical And Chemical Properties Analysis

Manganese bis(2-ethylhexanoate) is a dark liquid with a density of 0.897 and a flash point of 40° (104°F) . It is soluble in organic solvents but not miscible or difficult to mix with water .

Applications De Recherche Scientifique

Paint Driers

Manganese bis(2-ethylhexanoate) is used as a paint drier . It accelerates the drying process of paints, enhancing their performance and durability.

Curing Agent for Unsaturated Polyester

This compound acts as an accelerating curing agent for unsaturated polyester . It helps in the hardening process of the polyester, improving its strength and stability.

Intermediate for Dyestuff

Manganese bis(2-ethylhexanoate) is used as an intermediate in the production of dyestuff . It plays a crucial role in the synthesis of various dyes, contributing to their color and quality.

Intermediate for Pharmaceuticals

It is also used as an intermediate in the pharmaceutical industry . It aids in the synthesis of various drugs, enhancing their effectiveness and safety.

Intermediate for Syntheses Material

Manganese bis(2-ethylhexanoate) is used as an intermediate for syntheses material . It contributes to the production of various synthetic materials, improving their properties and performance.

Catalysts for Oxidation, Hydrogenation, and Polymerization

This compound is commonly used in various catalysts for oxidation, hydrogenation, and polymerization . It enhances the efficiency and effectiveness of these processes, leading to improved outcomes.

Adhesion Promoter

Manganese bis(2-ethylhexanoate) serves as an adhesion promoter . It improves the bonding strength between different materials, enhancing their durability and stability.

Electrocatalysis in Deep Eutectic Solvents

Manganese bis(2-ethylhexanoate) is used in electrocatalysis within deep eutectic solvents . It offers a promising avenue for synthesizing high-value products with minimal environmental footprint, aligning with the imperative for sustainable energy solutions .

Mécanisme D'action

Target of Action

Manganese bis(2-ethylhexanoate) is primarily used as a drying agent in paints . It accelerates the curing process of unsaturated polyester . It’s also used as an intermediate for dyestuff, pharmaceutical, and synthesis material .

Mode of Action

Manganese bis(2-ethylhexanoate) acts as a catalyst, promoting the formation of film layers in paint applications . It’s typically used in combination with other compounds like cobalt isooctanoate and lead isooctanoate . Its performance is lower than cobalt isooctanoate but higher than lead isooctanoate .

Biochemical Pathways

It’s known that most natural manganese oxides are produced through the mn (ii) oxidation process driven by microbes . Biogenic manganese oxides are usually amorphous and rich in defects, possessing large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Result of Action

The primary result of Manganese bis(2-ethylhexanoate)'s action is the accelerated drying and curing of paint and unsaturated polyester . It also contributes to the synthesis of dyestuff and pharmaceutical materials .

Action Environment

Manganese bis(2-ethylhexanoate) is stable and can be hazardous to the environment . It’s flammable and can cause irritation to skin, eyes, and the respiratory system . Contact with strong oxidants can cause it to burn . It’s also biodegradable , which means it can break down in the environment over time. Its release into the environment should be avoided .

Safety and Hazards

Manganese bis(2-ethylhexanoate) is irritating to the skin, eyes, and respiratory tract . Prolonged exposure to manganese-containing dust may produce manganese pneumonitis and manganese poisoning . Symptoms include sleepiness, weakness, and emotional disturbances . Equivocal studies have shown manganese may decrease fertility in men .

Propriétés

IUPAC Name |

2-ethylhexanoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRAKXJVEOBCBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890692 | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Manganese 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese bis(2-ethylhexanoate) | |

CAS RN |

13434-24-7, 68187-38-2, 15956-58-8 | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the calcination atmosphere influence the formation of manganese oxide films from Manganese 2-ethylhexanoate?

A1: The research demonstrates that the calcination atmosphere plays a crucial role in determining the valence state and phase of the resulting manganese oxide film []. When Manganese 2-ethylhexanoate is calcined in air, it forms single-phase Mn2O3 films. Conversely, calcination under an inert atmosphere like Argon leads to the formation of single-phase Mn3O4 films []. This difference arises from the varying oxygen availability during the thermal decomposition of the precursor, influencing the oxidation state of manganese in the final oxide product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)